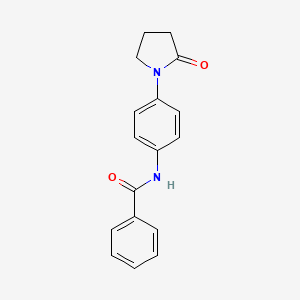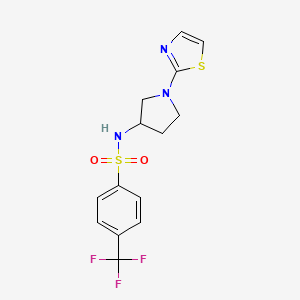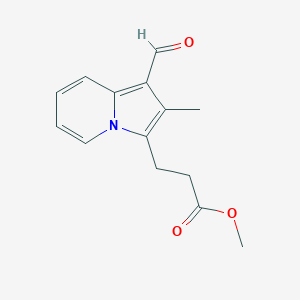
2-Methyl-1-(pyridin-2-yl)propan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-1-(pyridin-2-yl)propan-1-ol” is a chemical compound with the molecular formula C9H13NO . It is a powder in physical form . The IUPAC name for this compound is 2-methyl-1-(2-pyridinyl)-1-propanol .
Molecular Structure Analysis
The InChI code for “2-Methyl-1-(pyridin-2-yl)propan-1-ol” is 1S/C9H13NO/c1-7(2)9(11)8-5-3-4-6-10-8/h3-7,9,11H,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “2-Methyl-1-(pyridin-2-yl)propan-1-ol” is 151.21 . It is a powder in physical form .Aplicaciones Científicas De Investigación
Spectroscopic Identification and Derivatization
Spectroscopic studies, including GC-MS, IR, NMR, and electronic absorption spectroscopy, have been utilized to examine the properties of novel hydrochloride salts of cathinones, highlighting the diagnostic signals from methyl, N-methyl, and carbonyl groups. Such spectroscopic techniques are crucial for identifying and characterizing new compounds, including derivatization reactions for selected cathinones, demonstrating the application in forensic science and molecular analysis (Nycz, Paździorek, Małecki, & Szala, 2016).
Molecular Aggregation in Solutions
Research on molecular aggregation, particularly in pyridine–propan-2-ol solutions, utilizes Raman spectra and quantum-chemical calculations to study hydrogen-bonded aggregates. This research provides insights into the behavior of molecular aggregates in liquid mixtures, which is vital for understanding solution chemistry and developing new materials (Tukhvatullin, Hudayberdiev, Jumabaev, Hushvaktov, & Absanov, 2010).
Coordination Chemistry and Complex Formation
The synthesis and characterization of nonanuclear Ni(II) clusters from a pyridyl-alcohol ligand have been explored, revealing an unusual centrosymmetric coordination cluster. Such studies are fundamental to coordination chemistry, offering potential applications in catalysis and materials science (Massard, Rogez, & Braunstein, 2014).
Chemical Synthesis and Receptor Antagonism
The design and synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives demonstrate the application in developing compounds with α1 receptor antagonistic activity. This research is significant for pharmaceutical development, showcasing the process of creating bioactive molecules with targeted receptor interactions (Hon, 2013).
Catalysis and Chemical Transformations
Studies on palladium(II) complexes involving (pyridyl)imine ligands as catalysts for the methoxycarbonylation of olefins highlight the role of coordination compounds in facilitating chemical transformations. This research contributes to the field of catalysis, emphasizing the development of efficient catalysts for industrial processes (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various biological targets, influencing their function and leading to a range of effects .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-1-(pyridin-2-yl)propan-1-ol hydrochloride . These factors can include temperature, pH, and the presence of other substances in the environment.
Propiedades
IUPAC Name |
2-methyl-1-pyridin-2-ylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(2)9(11)8-5-3-4-6-10-8;/h3-7,9,11H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUAAGZSXURPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/no-structure.png)


![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2772044.png)
![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2772049.png)

![2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2772051.png)
![2-hydroxy-N-isopentyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2772052.png)
![7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2772053.png)
![Tert-butyl N-[3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2772054.png)



![1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2772058.png)
